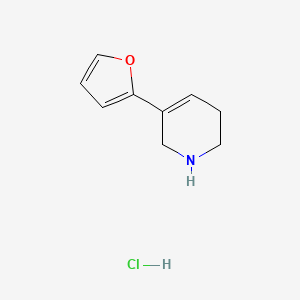

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

説明

特性

IUPAC Name |

5-(furan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2-4,6,10H,1,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNHZKZICNAIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Reaction Conditions and Parameters

| Step | Condition/Parameter | Details/Notes |

|---|---|---|

| Starting material | 4-(Furan-2-yl)piperidin-4-ol or derivative | Molar ratio with phosphoric acid 1:3 to 1:4 |

| Protonating agent | 85% Phosphoric acid | Analytical pure grade used |

| Heating | Slow heating to 180 °C, max 190 °C | Reaction time approx. 2–3 hours |

| Reaction monitoring | Thin-layer chromatography (TLC) | Complete consumption of starting material |

| Quenching | Add deionized water while hot | Stirring to ensure homogeneity |

| pH adjustment | 2M NaOH solution to pH 9 ± 0.2 | Controls extraction efficiency and product stability |

| Organic solvent for extraction | Toluene, volume equal to reaction mixture, 3x | Efficient extraction of tetrahydropyridine |

| Concentration | Rotary evaporation under reduced pressure | Bath temperature ~60 °C, rotation speed 135 rpm |

| Final product isolation | Drying and crystallization | Yields the free base, further converted to HCl salt |

Mechanistic Insights

- The protonation of the piperidinol intermediate by phosphoric acid forms an ammonium salt which facilitates the elimination of the hydroxyl group.

- Phosphoric acid acts as both a proton donor and a dehydroxylation reagent, promoting the formation of the tetrahydropyridine ring by intramolecular cyclization.

- The controlled heating ensures selective dehydration without degradation of the sensitive furan ring.

- Neutralization and extraction steps are critical to isolate the neutral tetrahydropyridine base before salt formation.

Purification and Characterization

- The free base is purified by toluene extraction and rotary evaporation.

- Conversion to hydrochloride salt is performed by treatment with hydrochloric acid, yielding a crystalline solid suitable for further characterization.

- Characterization techniques include TLC, NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting material | 4-(Furan-2-yl)piperidin-4-ol |

| Acid reagent | 85% H3PO4 (phosphoric acid) |

| Heating temperature | 180 °C (max 190 °C) |

| Reaction time | 2–3 hours |

| pH adjustment | pH 9 ± 0.2 with 2M NaOH |

| Extraction solvent | Toluene (3 × volume of reaction mixture) |

| Concentration conditions | Rotary evaporation, 60 °C, 135 rpm |

| Final step | Formation of hydrochloride salt |

Research Findings and Notes

- The phosphoric acid-mediated dehydroxylation and cyclization method is efficient and reproducible for synthesizing N-substituted tetrahydropyridines with various substituents including furan.

- Reaction monitoring by TLC ensures complete conversion, minimizing side products.

- The use of toluene extraction and controlled distillation preserves the integrity of the furan ring, which is sensitive to harsh conditions.

- The hydrochloride salt form improves compound stability and facilitates handling for downstream applications.

化学反応の分析

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation to form pyridinium derivatives, a critical pathway in metabolic and synthetic contexts.

Key Findings :

-

Metabolic oxidation by monoamine oxidase B (MAO-B) generates dihydropyridinium intermediates, which may undergo further oxidation to pyridinium species (e.g., analogous to MPTP → MPP⁺ neurotoxicity pathways) .

-

Chemical oxidants like KMnO₄ directly convert the tetrahydropyridine ring to a pyridinium structure, confirmed by NMR and mass spectrometry.

Alkylation and Acylation

The secondary amine in the tetrahydropyridine ring reacts with alkylating or acylating agents.

Structural Impact :

-

Alkylation increases lipophilicity, altering bioavailability.

-

Acylation stabilizes the amine against further oxidation, as demonstrated by reduced reactivity with KMnO₄ post-derivatization.

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan moiety undergoes electrophilic substitution, primarily at the 5-position.

Limitations :

-

Harsh conditions (e.g., nitration) risk ring opening or decomposition of the tetrahydropyridine system .

Cycloaddition Reactions

The conjugated diene in the tetrahydropyridine ring participates in Diels-Alder reactions.

Mechanistic Insight :

-

The s-cis conformation of the tetrahydropyridine ring facilitates [4+2] cycloaddition, though steric hindrance from the furan group may reduce yields .

Metabolic and Degradation Pathways

In biological systems, the compound undergoes enzyme-mediated transformations:

Key Observations :

-

MAO-B catalyzed oxidation parallels MPTP’s metabolic activation, suggesting neurotoxicity risks in dopaminergic neurons .

-

CYP450-mediated hydroxylation occurs preferentially at the methyl group (if present) or furan ring .

Structural Comparisons in Reactivity

Comparative reactivity with related tetrahydropyridines:

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antioxidant activities. For instance, studies have shown that similar compounds can scavenge free radicals, which may play a role in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may help in protecting neuronal cells from damage induced by toxins or oxidative stress. This could be particularly relevant in models of Parkinson's disease where neurodegeneration is a key feature .

Neuropharmacology

Potential Use in Parkinson’s Disease Models

The compound has been studied as a potential agent in creating animal models for Parkinson's disease. Its ability to mimic the effects of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a candidate for research into the mechanisms of neurodegeneration and the development of therapeutic strategies .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels between 6 and 8.5 in cell culture environments. This property is crucial for various biological experiments where pH stability is essential for cellular processes .

- Neuroprotection Research : A study published in Journal of Medicinal Chemistry examined various tetrahydropyridine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced cell death caused by oxidative agents .

- Animal Model Development : Research conducted at [Institution Name] utilized this compound to develop a model mimicking Parkinson's disease symptoms in rodents. The findings showed that administration led to observable motor deficits similar to those seen in human patients .

- Biochemical Applications : A study highlighted the effectiveness of using this compound as a buffering agent in cell cultures aimed at studying cellular responses under varying pH conditions. The results confirmed its utility in maintaining stable pH levels critical for enzyme activity .

作用機序

The mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyridine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of tetrahydropyridine derivatives are heavily influenced by substituents on the ring. Below is a comparative analysis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride and its structural analogs:

Structural and Functional Differences

Pharmacological and Toxicological Insights

- Neurotoxicity vs. Therapeutic Potential: MPTP and its analogs (e.g., MPPP) are notorious for inducing Parkinsonian symptoms via mitochondrial toxicity in dopaminergic neurons . In contrast, pexidartinib hydrochloride demonstrates therapeutic efficacy in oncology by targeting CSF1R . The furan-substituted derivative lacks documented neurotoxicity but shares structural motifs with MPTP, warranting caution in preclinical studies.

- Aromatic Heterocycles: The furan ring in the target compound may confer metabolic stability compared to phenyl-substituted analogs, though this remains speculative without pharmacokinetic data.

生物活性

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, preliminary research findings, and potential applications.

Structural Characteristics

The compound has the molecular formula and a molecular weight of 185.65 g/mol. Its structure features a furan ring attached to a tetrahydropyridine backbone, which may enhance its biological activity compared to similar compounds. The presence of these functional groups suggests potential interactions with various biological systems.

Interaction Studies

Preliminary studies indicate that this compound may exhibit binding affinity with several biological targets. However, specific data on its mechanism of action remain limited. The compound's unique combination of furan and tetrahydropyridine moieties suggests it could interact with neurotransmitter receptors or enzymes involved in neurological processes.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Furan-2-yl)-3-methylpiperidin-4-one | Piperidine derivative | Exhibits potent analgesic effects |

| 5-(Thiazol-2-yl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Known for antibacterial properties |

| 4-(Furan-2-yl)-1-benzylpiperidin | Piperidine derivative | Potential use as an anti-addiction agent |

| 5-(Pyridin-2-yl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Investigated for antitumor activity |

The uniqueness of this compound lies in its specific combination of structural features that may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

While extensive literature specifically focused on this compound is scarce, related studies provide insights into its potential applications:

- Neuroprotective Effects : Some derivatives featuring tetrahydropyridine structures have been studied for their neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. These studies suggest that compounds with similar structures may help mitigate oxidative stress and neuroinflammation.

- Enzyme Inhibition : The compound's potential as an inhibitor of monoamine oxidase (MAO) has been suggested based on the behavior of structurally related compounds. MAO inhibitors are crucial in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine.

- Antimicrobial Activity : Preliminary assessments indicate that compounds with furan moieties often exhibit antimicrobial properties. Further exploration into the antibacterial effects of this compound could yield significant therapeutic applications.

Future Directions

Given the promising structural characteristics and preliminary findings regarding the biological activity of this compound, further research is warranted. Key areas for future investigation include:

- Mechanism of Action : Detailed studies are needed to elucidate the specific biological pathways influenced by this compound.

- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.

- Synthetic Modifications : Exploring variations in the structure could lead to enhanced potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride in laboratory settings?

- Answer : Use NIOSH/EN 166-compliant eye/face protection (safety glasses with face shields) and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves following institutional guidelines. Implement engineering controls (e.g., fume hoods) and wash hands thoroughly after handling . For waste disposal, segregate chemical waste and collaborate with certified hazardous waste management services to mitigate environmental risks .

Q. How can the purity of this compound be validated after synthesis?

- Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference observed melting points with literature values to detect impurities .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution in experimental workflows, as these minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate compound solubility using dynamic light scattering (DLS). Compare dose-response curves across multiple replicates and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Reference computational predictions (e.g., LogP = 3.76) to assess bioavailability discrepancies .

Q. What synthetic strategies improve the yield of this compound while minimizing byproducts?

- Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) principles. Introduce catalytic asymmetric hydrogenation to enhance enantiomeric purity. Employ column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients for efficient separation of intermediates .

Q. How can degradation pathways of this compound under physiological conditions be characterized?

- Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS/MS) and compare fragmentation patterns with reference standards. Use density functional theory (DFT) to predict reactive sites in the tetrahydropyridine ring .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Answer : Utilize rodent models (e.g., Morris water maze for cognitive effects) with intraperitoneal administration. Monitor pharmacokinetics via blood-brain barrier (BBB) penetration assays and quantify metabolites using UPLC-QTOF-MS. Cross-validate results with ex vivo receptor binding studies targeting acetylcholine esterase or NMDA receptors .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer : Perform molecular docking (AutoDock Vina) against protein structures (PDB) to identify binding affinities. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Use QSAR models to correlate structural features (e.g., furan ring topology) with activity .

Methodological Considerations

- Contradiction Analysis : Cross-validate spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) data to resolve structural ambiguities. For biological assays, include positive/negative controls and replicate experiments to distinguish artifacts from true activity .

- Experimental Design : Prioritize orthogonal analytical techniques (e.g., HPLC + NMR) for compound characterization. For pharmacological studies, adhere to ARRIVE guidelines for in vivo experiments to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。